2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol
Overview
Description
Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole rings . It’s a core structure found in a variety of biologically active compounds . The 2nd position of benzothiazole is often substituted with various groups to form different derivatives .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with different reagents . Another method reported involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .
Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Mechanism of Action
Safety and Hazards
Future Directions
Benzothiazole derivatives continue to attract great interest from researchers due to their high biological and pharmacological activity . Future research will likely continue to explore the synthesis of new benzothiazole derivatives and their potential applications, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromo-6-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3S/c14-7-5-8(12(17)10(6-7)16(18)19)13-15-9-3-1-2-4-11(9)20-13/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQYHUNJBSOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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